molecular formula C₁₀H₁₄N₄O₄ B1145068 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir CAS No. 108970-74-7

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir

Cat. No.: B1145068
CAS No.: 108970-74-7
M. Wt: 254.24
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Description

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir, identified by CAS number 108970-74-7, is a recognized impurity and degradation product of the antiviral drug Penciclovir . With a molecular formula of C10H14N4O4 and a molecular weight of 254.24 g/mol, this compound is structurally characterized as 9-(4-Hydroxy-3-(hydroxymethyl)butyl)-3,9-dihydro-1H-purine-2,6-dione . It is also known under synonyms such as Penciclovir Impurity 5 and Penciclovir Diol Impurity, which underscores its primary application in pharmaceutical analysis . This chemical is supplied as a high-purity analytical standard for use in high-performance liquid chromatography (HPLC) and is critical for ensuring quality control during the drug development process . Its main research value lies in impurity profiling, method development, and stability studies for Penciclovir, helping to identify and quantify this specific compound in active pharmaceutical ingredients (APIs) and finished formulations. Furthermore, it serves as a vital reference material in forced degradation studies to predict drug stability and shelf-life, and is used in toxicological qualification to meet the stringent requirements of international regulatory guidelines (e.g., ICH) . The product is accompanied by a Certificate of Analysis to guarantee its identity and purity . This product is intended for research and analytical applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

108970-74-7

Molecular Formula

C₁₀H₁₄N₄O₄

Molecular Weight

254.24

Synonyms

3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione

Origin of Product

United States

Structural Elucidation and Chemical Characterization of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir

Defining the Chemical Structure and Unique Modifications Relative to Penciclovir (B1679225)

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, and its name delineates the specific modifications to the purine (B94841) base of the parent molecule. Penciclovir is a guanine (B1146940) analogue, specifically 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine. The structural alterations in this compound are twofold:

Deamination at Position 2: The primary amine (-NH2) group at the second carbon of the purine ring of Penciclovir is removed.

Oxidation at Position 2: Concurrently, an oxo group (=O) is introduced at this same second carbon.

Dihydrogenation: The term "dihydro" indicates the addition of two hydrogen atoms to the purine ring, resulting in the loss of a double bond and a more saturated ring system compared to the aromatic purine in Penciclovir.

These modifications transform the guanine base of Penciclovir into a xanthine-like structure. The acyclic side chain, [4-hydroxy-3-(hydroxymethyl)butyl], remains attached at the N9 position of the purine ring system.

Below is a table summarizing the key chemical properties of this compound in comparison to its parent compound, Penciclovir.

PropertyThis compoundPenciclovir
Molecular Formula C10H14N4O4 epa.govscienceopen.comnewdrugapprovals.orgC10H15N5O3
Molecular Weight 254.24 g/mol epa.govscienceopen.comnewdrugapprovals.org253.26 g/mol
CAS Number 108970-74-7 epa.govscienceopen.comnewdrugapprovals.org39809-25-1
Core Heterocycle Dihydro-purine-2,6-dione (Xanthine-like)Purin-6-one (Guanine)
Substitution at C2 Oxo group (=O)Amino group (-NH2)

Spectroscopic Analysis for Definitive Structural Assignment (e.g., NMR, Mass Spectrometry in academic settings)

Mass Spectrometry (MS): Mass spectrometry would be employed to confirm the molecular weight of the compound. For this compound, high-resolution mass spectrometry would be expected to yield a molecular ion peak corresponding to its molecular formula, C10H14N4O4, which has a calculated mass of approximately 254.1015 g/mol . scienceopen.com The fragmentation pattern observed in the mass spectrum would provide further structural information, particularly regarding the acyclic side chain and the modified purine base.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR (Proton NMR): A ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the protons on the acyclic side chain (the hydroxymethyl CH2 groups, the methine CH group, and the ethylenic CH2 groups) and the protons on the purine ring. The absence of the characteristic broad singlet for the -NH2 protons (seen in Penciclovir) and the potential appearance of a signal for an N-H proton in the dihydropurine ring would be key indicators of the structural modification.

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The chemical shift of the C2 carbon would be significantly different from that in Penciclovir, shifting from a value indicative of a carbon attached to an amine to one characteristic of a carbonyl carbon in an amide-like environment (a lactam).

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the connectivity between the side chain and the purine ring. For instance, an HMBC experiment would show a correlation between the protons of the side chain's ethyl group and the N9 position of the purine ring, confirming the site of attachment.

While commercial suppliers of this compound as a reference standard confirm that such characterization data is generated to verify its identity and purity, the specific data from academic research settings is not widely published. epa.gov

Synthetic Methodologies and Formation Pathways of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir

Laboratory-Scale Synthesis for Reference Standard Preparation

The availability of pure 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir (B1679225) is essential for its role as a reference standard in analytical methods used to control the quality of Penciclovir drug substance. rsc.orgsynthinkchemicals.comgoogle.com While detailed, step-by-step synthetic procedures are often proprietary, the synthesis of this compound, also known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]xanthine, can be inferred from established chemical principles and general knowledge of purine (B94841) chemistry.

Precursor Compounds and Reaction Conditions

The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir as a reference standard would logically start from precursors that can be chemically transformed into the final xanthine (B1682287) structure. A plausible approach involves the deamination of a guanine (B1146940) derivative, specifically Penciclovir itself or a protected intermediate.

The deamination of guanine and its nucleoside analogues to their corresponding xanthine forms is a known chemical transformation. rsc.orgnih.govresearchgate.net This reaction can be achieved under various conditions, typically involving treatment with a deaminating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or by enzymatic methods.

A hypothetical synthetic scheme could involve the following:

Starting Material: Penciclovir or a protected derivative of Penciclovir.

Reagent: A deaminating agent, such as sodium nitrite in an acidic medium (e.g., acetic acid or hydrochloric acid).

Solvent: An aqueous or mixed aqueous/organic solvent system capable of dissolving the starting material.

Temperature: The reaction would likely be conducted at controlled temperatures, potentially ranging from sub-ambient to slightly elevated, to manage the reaction rate and minimize side-product formation.

Alternatively, a synthetic strategy could involve the alkylation of xanthine or a protected xanthine derivative with a suitable side-chain precursor, analogous to some synthetic routes for Penciclovir itself. newdrugapprovals.org

Reaction Mechanisms and Intermediate Characterization

The primary reaction mechanism for the conversion of the guanine moiety in Penciclovir to a xanthine moiety is oxidative deamination . nih.gov This process involves the hydrolytic removal of the exocyclic amino group at the 2-position of the purine ring, replacing it with a carbonyl group. nih.govresearchgate.net

The reaction proceeds through the formation of a diazonium salt intermediate when using nitrous acid. This intermediate is unstable and readily hydrolyzes to the corresponding xanthine derivative.

Characterization of the resulting this compound would rely on standard analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): To determine purity and separate it from any unreacted starting material or byproducts.

Mass Spectrometry (MS): To confirm the molecular weight of the compound. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the absence of the 2-amino group and the presence of the 2-oxo group.

Investigation of its Formation as a Process-Related Impurity in Penciclovir Synthesis

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. veeprho.com this compound is recognized as a process-related impurity that can arise during the manufacturing of Penciclovir. rsc.org

Identification of Synthetic Route Precursors Leading to the Compound

The formation of this compound as an impurity is likely linked to specific steps in the synthesis of Penciclovir where conditions are conducive to the deamination of the guanine base. Several synthetic routes for Penciclovir have been described, often involving the coupling of a protected guanine or a guanine precursor with a suitable side-chain. google.comnewdrugapprovals.org

The impurity can potentially form from:

Deamination of Penciclovir: Under certain pH and temperature conditions during work-up or purification steps, the guanine moiety of the final Penciclovir molecule could undergo deamination.

Deamination of Precursors: If the synthesis involves a guanine-containing precursor, this intermediate could be susceptible to deamination before the final synthetic steps. For instance, processes using 2-amino-6-chloropurine (B14584) as a starting material could potentially lead to related impurities if not carefully controlled. researchgate.net

Forced Degradation: Studies involving the forced degradation of Penciclovir under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are instrumental in identifying potential degradation products, including the xanthine analogue. researchgate.net

Optimization Strategies for Minimizing Impurity Formation

To ensure the quality and safety of the final Penciclovir product, it is crucial to minimize the formation of this compound. Strategies for achieving this include:

Process Parameter Control: Strict control of pH, temperature, and reaction times during the synthesis and purification of Penciclovir is essential to prevent conditions that favor deamination.

Purification Techniques: The use of robust purification methods, such as crystallization or chromatography, can effectively remove the impurity from the final API.

Impurity Profiling: Developing and validating sensitive analytical methods, like HPLC and LC-MS/MS, allows for the accurate detection and quantification of this and other impurities, ensuring that they are below acceptable limits. ijper.orgresearchgate.netnih.gov

Understanding Precursor Impurities: Ensuring the purity of starting materials and intermediates is critical, as impurities in these materials can carry through to the final product. veeprho.com

Hypothetical Biotransformation Routes Leading to this compound in Non-Human Biological Systems

The metabolism of xenobiotics, including drugs like Penciclovir, can lead to the formation of various metabolites. In non-human biological systems, such as in microorganisms or in vivo animal models, Penciclovir could hypothetically be converted to its xanthine analogue, this compound. researchgate.netnih.govfrontiersin.orgoup.com

This biotransformation would likely be catalyzed by specific enzymes. The key enzyme responsible for the conversion of guanine to xanthine is guanine deaminase . rsc.orgnih.govresearchgate.netrsc.org This enzyme is found in a wide range of organisms, from bacteria to mammals. rsc.org

The hypothetical biotransformation pathway would involve:

Uptake: Penciclovir would first need to be taken up by the cells of the non-human biological system.

Enzymatic Action: Intracellular guanine deaminase would then recognize the guanine moiety of the Penciclovir molecule as a substrate.

Deamination: The enzyme would catalyze the hydrolytic deamination of the 2-amino group, resulting in the formation of this compound.

Studies on the metabolism of Penciclovir and its prodrug Famciclovir (B1672041) in various animal models, such as rats, have focused on the activation to Penciclovir triphosphate and other oxidative metabolites. nih.govnih.govnih.govpsu.edu While the direct observation of the xanthine analogue as a major metabolite in these specific studies may not be reported, the enzymatic machinery for its formation exists. The presence of guanine deaminase in liver microsomes, for example, makes this a plausible metabolic pathway. psu.edu

Furthermore, microbial systems are known to perform a vast array of biotransformations on nucleoside analogues. researchgate.netnih.gov Therefore, in environmental settings or specific microbial cultures, the conversion of Penciclovir to its deaminated form is a strong possibility.

Enzymatic Deamination Mechanisms (e.g., purine deaminase activity)

The conversion of Penciclovir to its 2-deamino derivative is fundamentally a process of deamination, where the amino group at the 2-position of the purine ring is removed. This transformation is characteristic of the action of purine deaminases, specifically guanine deaminase. Guanine deaminase is a crucial enzyme in purine metabolism that catalyzes the hydrolytic deamination of guanine to form xanthine. nih.govnih.gov Given that Penciclovir is a guanine analog, it is a plausible substrate for this enzyme. nih.gov

Recent studies on other guanosine (B1672433) analogs, such as valacyclovir (B1662844) and acyclovir, have demonstrated that they are indeed substrates for guanine deaminase (also known as cypin). nih.govnih.govresearchgate.net This enzymatic action converts the guanine moiety of these drugs into a xanthine structure. This precedent strongly suggests a similar metabolic fate for Penciclovir.

The proposed enzymatic deamination of Penciclovir by guanine deaminase would result in the formation of a xanthine analog of Penciclovir. The chemical name this compound accurately describes this resulting structure, as the removal of the 2-amino group and subsequent tautomerization of the purine ring leads to the formation of a carbonyl group (oxo) at the 2-position.

Table 1: Key Enzymes in Purine Deamination and Their Relevance to Penciclovir

EnzymeSubstrate(s)Product(s)Relevance to this compound Formation
Guanine Deaminase (Cypin) Guanine, Valacyclovir, Acyclovir nih.govnih.govresearchgate.netXanthine, Xanthine analogsLikely catalyzes the deamination of the guanine moiety of Penciclovir to form the xanthine structure of the target compound.
Adenosine Deaminase AdenosineInosineWhile a key purine deaminase, it is specific for adenine-containing nucleosides and is not expected to act on the guanine base of Penciclovir.

Oxidative Transformations and Enzymatic Involvement

The formation of this compound inherently involves an oxidative event, as the deamination of the guanine ring is a hydrolytic oxidation. Beyond this, other oxidative enzymes play a significant role in the broader metabolism of Penciclovir and could contribute to or precede the formation of this and other metabolites.

The primary enzymes implicated in the oxidative metabolism of Penciclovir and its precursors are aldehyde oxidase and, to a lesser extent, xanthine oxidase. nih.govnih.gov

Xanthine Oxidase (XO): Xanthine oxidase is another important enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and further to uric acid. mdpi.commdpi.com While studies have indicated that aldehyde oxidase is the predominant enzyme in the activation of the Penciclovir prodrug in humans, xanthine oxidase has been shown to catalyze the conversion of 6-deoxyacyclovir to acyclovir, a structurally similar process. nih.govnih.gov This suggests that xanthine oxidase has the potential to act on purine analogs. Its role in the direct oxidation of Penciclovir itself is considered minor compared to aldehyde oxidase, but it could be involved in subsequent oxidative steps in the degradation of purine metabolites.

Table 2: Research Findings on Oxidative Enzymes in Penciclovir Metabolism

EnzymeSubstrate(s)Key Research FindingCitation
Aldehyde Oxidase Famciclovir, 6-deoxypenciclovir (B18198)Primarily responsible for the conversion of 6-deoxypenciclovir to Penciclovir. Also forms 8-oxo and 6,8-dioxo metabolites. nih.govnih.govacs.org
Xanthine Oxidase 6-deoxyacyclovir, Hypoxanthine, XanthineCan oxidize 6-deoxy-purine analogs to their 6-oxo forms. Its role in Penciclovir metabolism in humans is considered minimal compared to aldehyde oxidase. nih.govnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (UV, PDA, Fluorescence)

HPLC stands as a cornerstone technique for the analysis of pharmaceutical compounds. Its versatility, when coupled with different detection modalities, allows for the development of tailored methods for specific analytical challenges.

Method Development and Optimization for Separation from Penciclovir (B1679225) and Other Analogs

The primary challenge in the analysis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is achieving chromatographic separation from the parent drug, Penciclovir, and other structurally similar analogs. Given their structural similarities, a systematic approach to method development is crucial.

Forced degradation studies are often a starting point to generate potential degradation products and to ensure the stability-indicating nature of the analytical method. ijper.orgijstr.org These studies involve subjecting the parent drug, Penciclovir, to stress conditions such as acid, base, oxidation, and heat to produce a mixture of the parent drug and its degradation products, which would likely include this compound. This stressed sample is then used to optimize the chromatographic conditions.

The development of a stability-indicating HPLC method for related antiviral agents like Ganciclovir and Famciclovir (B1672041) has demonstrated the successful separation of the main compound from its impurities and degradation products. ijstr.orgimedpub.com A similar strategy would be employed for this compound. Optimization would focus on mobile phase composition (including pH and organic modifier concentration), column temperature, and flow rate to achieve baseline separation of all relevant peaks. The use of a Photodiode Array (PDA) detector is particularly advantageous during method development as it allows for the assessment of peak purity, ensuring that the chromatographic peak of this compound is free from co-eluting impurities.

Chromatographic Parameters and Column Chemistries

The selection of the stationary phase is a critical parameter in achieving the desired separation. For polar compounds like Penciclovir and its analogs, reversed-phase chromatography is the most common approach.

Column Chemistries: C18 columns are widely used for the analysis of Penciclovir and related compounds due to their hydrophobic nature, which provides good retention for these polar molecules. nih.govnih.gov For enhanced retention and alternative selectivity of polar analytes, other column chemistries such as C8, phenyl, or polar-embedded phases can be explored. The choice of a specific column will depend on the final optimized separation from all potential interferences.

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier.

Buffer: Phosphate or formate (B1220265) buffers are commonly used to control the pH of the mobile phase, which is crucial for controlling the ionization state of the analytes and thus their retention. For Penciclovir and its analogs, a slightly acidic pH is often employed. nih.gov

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used to control the elution strength of the mobile phase. A gradient elution, where the concentration of the organic modifier is increased over time, is often necessary to separate compounds with a range of polarities and to ensure that all components are eluted in a reasonable time with good peak shape. chromatographyonline.com

Detection:

UV/PDA Detection: Penciclovir and its purine-based analogs exhibit UV absorbance, typically around 254 nm. nih.gov A PDA detector provides the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.

Fluorescence Detection: While less common for this class of compounds, fluorescence detection can offer higher sensitivity and selectivity if the analyte possesses native fluorescence or can be derivatized with a fluorescent tag. researchgate.net

Illustrative HPLC Method Parameters:

ParameterIllustrative Condition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A10 mM Ammonium Formate in Water, pH 4.5
Mobile Phase BAcetonitrile
Gradient5% B to 40% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionPDA at 254 nm
Injection Volume10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Analysis

For the highly sensitive and selective quantification of this compound in complex biological matrices, LC-MS/MS is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

A key advantage of LC-MS/MS is its ability to provide structural information through the analysis of fragmentation patterns. Following ionization of the parent molecule (precursor ion), it is subjected to collision-induced dissociation (CID) to generate characteristic product ions.

Proposed Fragmentation of this compound (Molecular Weight: 254.24 g/mol )

Precursor Ion [M+H]⁺: m/z 255.1

Major Product Ions:

Loss of the hydroxymethylbutyl side chain: This would result in a fragment corresponding to the xanthine (B1682287) base.

Cleavage within the side chain: Various fragments corresponding to different parts of the side chain could be expected.

Loss of water (H₂O) from the side chain.

The identification of these characteristic fragments provides a high degree of confidence in the identification of the analyte.

Isotope-Labeled Internal Standards for Quantification

Accurate quantification in LC-MS/MS is best achieved through the use of a stable isotope-labeled (SIL) internal standard. acanthusresearch.com A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H (D), ¹³C, or ¹⁵N).

For the quantification of this compound, an ideal internal standard would be This compound-d4 , where four deuterium (B1214612) atoms are incorporated into the butyl side chain. This internal standard would have nearly identical chemical and physical properties to the analyte, meaning it would co-elute chromatographically and experience similar ionization efficiency and matrix effects. nih.gov However, because it has a higher mass, it can be distinguished from the analyte by the mass spectrometer.

The use of a SIL internal standard corrects for variations in sample preparation, injection volume, and ionization suppression or enhancement, leading to highly accurate and precise quantification. acanthusresearch.com

Illustrative MRM Transitions for LC-MS/MS Analysis:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound255.1153.1 (Proposed - Xanthine base)
This compound-d4 (IS)259.1153.1 (Proposed - Xanthine base)

Validation of Analytical Methods in Preclinical Research Matrices (e.g., cell lysates, tissue homogenates, animal biofluids)

Before an analytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for its intended purpose. nih.govimperial.eduyoutube.com Method validation is performed in the same biological matrix that will be analyzed in the study (e.g., rat plasma, mouse tissue homogenate). The validation process assesses several key parameters as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and other potential interferences.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is generated using a series of standards of known concentrations.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Illustrative Validation Acceptance Criteria:

ParameterAcceptance Criteria
AccuracyWithin ±15% of the nominal concentration (±20% at the LLOQ)
Precision (RSD)≤15% (≤20% at the LLOQ)
Calibration Curve (r²)≥0.99
SelectivityNo significant interference at the retention time of the analyte and IS
StabilityConcentrations within ±15% of the initial concentration

The successful validation of these analytical methods ensures the generation of high-quality, reliable data essential for the preclinical evaluation of this compound.

Specificity and Selectivity Assessments

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of this compound, this involves demonstrating that the analytical signal is solely from this compound and not from Penciclovir or other related impurities.

A common approach to assess specificity is through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.govmdpi.com This intentionally produces degradation products, and the analytical method must be able to separate the main compound from all resulting impurities. For instance, in the development of an HPLC method for Penciclovir and a related impurity, specificity was confirmed by observing no interference from the blank and placebo at the retention time of the analyte. pharmascholars.com

In LC-MS/MS methods, specificity is further enhanced by using Multiple Reaction Monitoring (MRM). ijper.org This technique involves monitoring a specific precursor ion to product ion transition, which is unique to the analyte of interest. For example, in the analysis of Penciclovir impurities, distinct retention times and mass-to-charge ratio ((M+H)+) values were used to identify each compound, ensuring the particularity of the data. ijper.org A similar approach would be applied to this compound, where a unique MRM transition would be selected to ensure its selective detection.

Linearity, Accuracy, and Precision Determinations

Method validation for the quantification of this compound involves establishing the linearity of the method over a defined concentration range, as well as its accuracy and precision.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For a related Penciclovir impurity, linearity was established in the concentration range of 8 - 24 μg/ml. pharmascholars.com In another study involving genotoxic impurities of Penciclovir, the linearity range was found to be from 0.6 ppm to 12.0 ppm. ijper.org For the quantification of this compound, a similar range would be validated to ensure a linear relationship between the detector response and the concentration of the impurity.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of recovery is calculated. For a validated HPLC method for a Penciclovir impurity, accuracy was demonstrated, although specific recovery values were not detailed in the available literature. pharmascholars.com Generally, recovery values between 98% and 102% are considered acceptable.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a process-related impurity of Penciclovir, the RSD was found to be 0.359%. pharmascholars.com The precision of the method is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

The following tables summarize the typical validation parameters for the analysis of a Penciclovir-related impurity using RP-HPLC, which would be analogous to the validation for this compound.

Table 1: Linearity and Range for a Penciclovir-Related Impurity This table is interactive. Users can sort and filter the data.

Analyte Concentration Range Correlation Coefficient (r²)
Penciclovir-Related Impurity 8 - 24 µg/ml >0.999

Table 2: Precision and Limit of Quantification (LOQ) for a Penciclovir-Related Impurity This table is interactive. Users can sort and filter the data.

Analyte Relative Standard Deviation (RSD) Limit of Quantification (LOQ)

Preclinical Mechanistic Investigations of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir S Biological Profile

In Vitro Enzymatic Interactions and Substrate Specificity (Comparative to Penciclovir)

The antiviral efficacy of nucleoside analogs like Penciclovir (B1679225) is fundamentally dependent on their interactions with both viral and cellular enzymes. These interactions govern the conversion of the drug into its active triphosphate form and its subsequent effect on viral replication.

Penciclovir: Penciclovir is a well-established substrate for viral thymidine (B127349) kinases (TK) expressed by herpes simplex virus (HSV) and varicella-zoster virus (VZV). drugbank.comnewdrugapprovals.org This enzymatic phosphorylation is the initial and rate-limiting step in the activation of Penciclovir. newdrugapprovals.org The viral TK selectively phosphorylates Penciclovir to Penciclovir monophosphate. drugbank.com This selective activation in virus-infected cells is a cornerstone of its therapeutic action. newdrugapprovals.org Herpes Simplex Virus type 1 (HSV-1) thymidine kinase exhibits broad substrate specificity, which includes purine (B94841) analogs like Penciclovir. nih.gov

2-Deamino-(2,3-dihydro-2-oxo) Penciclovir: There is no available data from the conducted research to suggest that this compound is a substrate for viral thymidine kinases such as HSV-TK or VZV-TK. The structural modification at the 2-position of the purine ring, changing the amino group to a carbonyl group, could significantly alter its recognition and affinity for the active site of these viral enzymes.

Penciclovir: Following the initial phosphorylation by viral TK, cellular kinases are responsible for the subsequent phosphorylation of Penciclovir monophosphate to its diphosphate (B83284) and ultimately its active triphosphate form, Penciclovir triphosphate. drugbank.comnewdrugapprovals.org This process is highly efficient in virus-infected cells, leading to the accumulation of high concentrations of the active metabolite. nih.gov

This compound: In the absence of initial phosphorylation by viral kinases, the interaction of this compound with cellular kinases for triphosphate formation is unlikely to occur. Cellular kinases generally have a much lower affinity for the parent form of Penciclovir compared to the viral TK, and it is plausible that this would also be the case for this analog. newdrugapprovals.org

Penciclovir: The metabolism of Penciclovir's prodrug, famciclovir (B1672041), has been studied in detail. The final step in the conversion of famciclovir to Penciclovir involves the oxidation of the 6-deoxy intermediate (BRL 42359) to Penciclovir. This reaction is catalyzed by aldehyde oxidase. nih.govsigmaaldrich.com Studies have shown that xanthine (B1682287) oxidase does not play a significant role in this conversion. nih.govnih.gov

This compound: There is no specific information available regarding the interaction of this compound with metabolic enzymes such as aldehyde oxidase or xanthine oxidase. Given its structure, it is a potential substrate for these enzymes, but without experimental data, its profile as a substrate or inhibitor remains unknown.

Evaluation of In Vitro Antiviral Activity (if any, compared to Penciclovir)

The antiviral activity of a nucleoside analog is the culmination of its cellular uptake, activation, and inhibition of the viral replication machinery.

Penciclovir: Penciclovir is taken up by infected cells, and upon phosphorylation, the resulting Penciclovir triphosphate is trapped and accumulates to high concentrations. nih.gov The intracellular half-life of Penciclovir triphosphate is notably long, which contributes to its potent antiviral activity. drugbank.com Studies have indicated that the cellular uptake of Penciclovir can be mediated by organic anion transporters. researchgate.net

This compound: No data is available regarding the cellular permeation and intracellular accumulation of this compound in infected or uninfected cell lines.

Penciclovir: The active form of the drug, Penciclovir triphosphate, acts as a competitive inhibitor of viral DNA polymerase with respect to the natural substrate, deoxyguanosine triphosphate (dGTP). drugbank.comnih.gov By competing with dGTP, Penciclovir triphosphate effectively inhibits the synthesis of viral DNA, thereby halting viral replication. drugbank.com While it inhibits viral DNA synthesis, it is not an obligate chain terminator. nih.gov

This compound: There is no information available from the conducted research on the ability of this compound or its potential phosphorylated forms to inhibit viral DNA polymerases in cell-free systems.

Data Tables

Table 1: Comparative Enzymatic Interactions and Antiviral Activity Profile

Parameter Penciclovir This compound
Substrate for Viral Thymidine Kinase (e.g., HSV-TK, VZV-TK) Yes drugbank.comnewdrugapprovals.orgData not available
Phosphorylation by Cellular Kinases to Triphosphate Yes (following viral TK phosphorylation) drugbank.comnewdrugapprovals.orgData not available
Primary Metabolic Enzyme (for Prodrug Activation) Aldehyde Oxidase nih.govsigmaaldrich.comData not available
Inhibition of Viral DNA Polymerase Yes (as Penciclovir triphosphate) drugbank.comnih.govData not available
Intracellular Accumulation in Infected Cells Yes (as Penciclovir triphosphate) nih.govData not available

Assessment of Viral Replication Inhibition in Cell Culture Models

The antiviral potential of this compound, scientifically known as 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]xanthine, was evaluated as part of a broader study synthesizing and testing a series of 9-substituted purine analogues. nih.gov This research, conducted by Harnden, Jarvest, Bacon, and Boyd in 1987, aimed to identify novel compounds with potent and selective activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). nih.gov

In these cell culture-based assays, the parent compound, Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine), demonstrated the highest antiviral efficacy among the tested analogues. nih.gov In contrast, the xanthine analogue, this compound, did not exhibit significant activity against either HSV-1 or HSV-2. nih.gov

The table below summarizes the antiviral activity of this compound in comparison to its guanine (B1146940) counterpart, Penciclovir. The data, extrapolated from the findings of Harnden et al. (1987), highlights the observed lack of viral inhibition.

Table 1: Comparative Antiviral Activity against Herpes Simplex Viruses

Compound Target Virus Activity Level
This compound HSV-1 Not Biologically Active
This compound HSV-2 Not Biologically Active
Penciclovir HSV-1 High
Penciclovir HSV-2 High

The study also synthesized and tested the hypoxanthine (B114508) analogue of Penciclovir. nih.gov Similar to the xanthine derivative, this compound also did not show noteworthy antiviral effects. nih.gov

Investigation of Potential Resistance Mechanisms

Due to the observed lack of biological activity of this compound in the initial preclinical screenings, further investigations into potential viral resistance mechanisms were not undertaken. The absence of a discernible inhibitory effect on viral replication precludes the selection and characterization of resistant viral strains.

Structure Activity Relationship Sar Implications of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir

Impact of Deamination and Oxidation on Purine (B94841) Moiety Recognition by Viral and Cellular Enzymes

The antiviral activity of penciclovir (B1679225) is contingent upon its selective phosphorylation by viral thymidine (B127349) kinase (TK) to penciclovir monophosphate, which is subsequently converted to the active triphosphate form by cellular kinases. drugbank.com This triphosphate form then acts as a competitive inhibitor of viral DNA polymerase. nih.gov The key to this selective activation lies in the specific recognition of the guanine (B1146940) base of penciclovir by the viral TK. nih.gov

In 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir, the purine base has undergone two significant alterations compared to penciclovir: deamination and oxidation at the 2-position. The absence of the 2-amino group, a critical feature of the natural substrate deoxyguanosine and of penciclovir, is expected to profoundly impact its recognition and phosphorylation by viral TK. The 2-amino group of guanine is a key hydrogen bond donor that interacts with the active site of viral TK. Its removal would likely lead to a significant reduction or complete loss of affinity for the enzyme, rendering the compound a poor substrate for the initial and crucial phosphorylation step required for antiviral activity.

Furthermore, the introduction of an oxo group at the 2-position results in a 2,6-dioxopurine (xanthine) derivative. This change further alters the electronic distribution and hydrogen bonding capacity of the purine ring system, moving it further away from the structure of guanine. Studies on various nucleoside analogs have demonstrated that modifications at this position can drastically affect their substrate properties for viral TKs. nih.govnih.gov Therefore, it is highly probable that this compound is not efficiently recognized and phosphorylated by viral TK, and consequently would lack significant antiviral activity.

The subsequent phosphorylation steps are carried out by cellular kinases. drugbank.com However, since the initial phosphorylation by viral TK is the rate-limiting and selectivity-determining step, the inefficiency of this first step would preclude any significant formation of the monophosphate, and thus the triphosphate, within virus-infected cells.

Conformational Analysis and its Influence on Biological Interactions

The biological activity of acyclic nucleoside analogs like penciclovir is not only dependent on the chemical nature of the base but also on the conformation of the flexible acyclic side chain. This side chain must adopt a specific conformation within the enzyme's active site to allow for efficient phosphorylation. The conformation of the nucleoside is described by the glycosyl torsion angle, which dictates the orientation of the base relative to the sugar or sugar-like moiety.

While specific conformational analysis data for this compound is not available in the reviewed literature, general principles of nucleoside conformational analysis can be applied. nih.govnih.gov The modification of the purine base can influence the preferred glycosyl torsion angle. The change from a 2-aminopurine (B61359) (in penciclovir) to a 2-oxopurine derivative might alter the conformational landscape of the molecule. However, even if the side chain of this compound could adopt a conformation similar to that of penciclovir, the lack of crucial interactions between the modified purine base and the viral TK active site would likely remain the dominant factor in its lack of biological activity. The binding of nucleosides in strained conformations is often a feature of enzyme-substrate interactions, but this requires stabilizing interactions with the enzyme, which are predicted to be absent for this analog. nih.gov

Comparative Analysis with Other Penciclovir Analogs and Related Nucleoside Derivatives

A comparison of this compound with penciclovir and other analogs highlights the stringent structural requirements for antiviral activity. Penciclovir itself is a potent antiviral agent due to its efficient phosphorylation by viral TK and the long intracellular half-life of its triphosphate form. nih.gov

Other penciclovir analogs that have been synthesized and evaluated demonstrate the importance of the purine base. For instance, modifications at other positions of the purine ring or the side chain have been shown to significantly impact antiviral potency. nih.gov The fact that this compound is classified as an impurity suggests that it is likely an inactive or significantly less active byproduct of the synthesis or metabolism of penciclovir. clearsynth.com

In the broader context of nucleoside analogs, the 2-amino group of the purine ring is a well-established determinant for activity against herpesviruses. For example, acyclovir, a related guanosine (B1672433) analog, also relies on its 2-amino group for recognition by viral TK. Analogs lacking this group are generally poor substrates for the enzyme and exhibit weak or no antiviral activity.

The following table provides a comparative overview of the key structural features of penciclovir and its 2-deamino-2-oxo derivative.

Compound NameBase MoietyKey Functional Groups at C2Expected Interaction with Viral TK
PenciclovirGuanineAmino groupEfficient substrate
This compound2,6-Dioxopurine (Xanthine)Oxo groupPoor or no substrate

Computational Chemistry and Molecular Modeling Studies of 2 Deamino 2,3 Dihydro 2 Oxo Penciclovir

Molecular Docking Simulations with Viral and Cellular Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For antiviral agents like Penciclovir (B1679225) and its derivatives, the primary targets for docking studies are viral enzymes essential for replication, such as thymidine (B127349) kinase (TK) and DNA polymerase.

The antiviral activity of Penciclovir is initiated by its phosphorylation by viral thymidine kinase. drugbank.com Subsequent phosphorylation by cellular kinases leads to Penciclovir triphosphate, which acts as a competitive inhibitor of viral DNA polymerase. drugbank.com Molecular docking studies on Penciclovir analogs with these enzymes are crucial for predicting their inhibitory potential.

For 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir, docking simulations would be expected to predict its binding affinity to the active sites of viral TK and DNA polymerase. The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a more favorable binding interaction. A study on famciclovir (B1672041) derivatives, which are prodrugs of penciclovir, showed a range of docking scores against thymidine kinase, indicating that structural modifications significantly influence binding. nih.gov For instance, one derivative, FC20, exhibited a high docking score of -26.95 kcal/mol, while another, FC21, had a score of -7.21 kcal/mol. nih.gov Based on these findings, a hypothetical docking analysis for this compound might yield the following illustrative data:

Table 1: Predicted Binding Affinities of Penciclovir Analogs This table is illustrative and based on findings from related compounds.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)
PenciclovirViral Thymidine Kinase-8.5
This compoundViral Thymidine Kinase-7.9
PenciclovirViral DNA Polymerase-9.2
This compoundViral DNA Polymerase-8.8

These hypothetical values suggest that the modification in this compound might slightly alter its binding affinity compared to the parent compound.

Beyond predicting binding energy, molecular docking identifies the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For Penciclovir, docking studies have shown that it forms several conventional hydrogen bonds with key residues in the active site of its target proteins. nih.gov For example, in a study of Penciclovir with a viral protease, it formed hydrogen bonds with HIS41, CYS44, and GLU166. nih.gov

In the case of this compound, the replacement of the 2-amino group with a 2-oxo group would likely alter the hydrogen bonding pattern within the active site. The oxygen atom could act as a hydrogen bond acceptor, while the removal of the amino group eliminates a potential hydrogen bond donor. This could lead to a different set of interacting residues, which would be critical in determining the compound's activity.

Table 2: Key Intermolecular Interactions of Penciclovir with Viral Thymidine Kinase (Illustrative) This table is illustrative and based on general principles of molecular docking.

Interacting ResidueInteraction TypeDistance (Å)
TYR-172Hydrogen Bond2.8
GLU-63Hydrogen Bond3.1
ARG-176Pi-Cation4.5
LEU-167Hydrophobic3.9

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. uu.nl An MD simulation of a ligand-protein complex can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the changes in their conformation upon binding. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are used to study the electronic properties of molecules, such as charge distribution, orbital energies, and reactivity. nih.gov For a drug molecule, these properties are fundamental to its ability to interact with its biological target. DFT (Density Functional Theory) is a common QM method used for such analyses. nih.gov

For this compound, QM calculations could be employed to understand how the substitution of the amino group with an oxo group affects the electron distribution across the purine (B94841) ring system. This, in turn, would influence its interaction with the amino acid residues in the enzyme's active site. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's chemical reactivity and its ability to participate in charge-transfer interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if sufficient biological data exists)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govplos.org If a sufficient number of analogs of this compound with measured biological activities were available, a QSAR model could be developed.

These models are typically represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to the biological activity. A QSAR study on a series of Acyclovir and Ganciclovir analogs, which are structurally related to Penciclovir, successfully predicted their anti-HIV-1 activity. biorxiv.org Such a model for Penciclovir derivatives could help in predicting the activity of new, unsynthesized analogs and guide the design of more potent antiviral agents.

Significance in Preclinical Pharmaceutical Research and Development

Role as a Critical Impurity in Penciclovir (B1679225) Drug Substance and Product

The control of impurities is a mandatory aspect of pharmaceutical manufacturing and is rigorously governed by international regulatory bodies. An impurity is any component present in a drug substance or drug product that is not the desired chemical entity. gmpinsiders.com The compound 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is recognized as a key impurity associated with Penciclovir.

Impurity Profiling and Limit Setting in Quality Control

Impurity profiling—the identification and quantification of all impurities in a pharmaceutical product—is a fundamental requirement for ensuring its quality, safety, and efficacy. ijprajournal.com In accordance with International Council for Harmonisation (ICH) guidelines, such as Q3A and Q3B, all impurities present above a specified threshold must be identified, reported, and qualified. gmpinsiders.comindustrialpharmacist.comslideshare.neteuropa.eu

As a known impurity of Penciclovir, this compound is a target analyte in the quality control (QC) testing of both the Penciclovir active pharmaceutical ingredient (API) and the finished drug product. Pharmaceutical manufacturers develop and validate highly sensitive analytical methods, typically stability-indicating high-performance liquid chromatography (HPLC) techniques, to detect and quantify its presence. ijper.orgnih.gov The limits for this impurity are set based on regulatory guidelines and toxicological assessments to ensure that its level in the final product is low enough to be considered safe.

Table 1: Compound Identifiers for this compound This table is interactive. You can sort and filter the data.

Identifier Value Source
Chemical Name 3,9-Dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-Purine-2,6-dione SynThink nih.gov
This compound Clearsynth
CAS Number 108970-74-7 Pharmaffiliates nih.gov, Clearsynth
Molecular Formula C₁₀H₁₄N₄O₄ Pharmaffiliates nih.gov, SynThink nih.gov
Molecular Weight 254.24 g/mol SynThink nih.gov

Stability Studies and Degradation Pathway Elucidation

Stability studies are conducted under forced degradation conditions (e.g., exposure to acid, base, heat, light, and oxidation) to understand the chemical stability of a drug substance and identify its potential degradation products. researchgate.netijstr.orgjapsonline.com The formation of this compound during such studies provides crucial information about the degradation pathways of Penciclovir.

The name of the compound itself suggests its formation via hydrolytic deamination of Penciclovir. researchgate.net In this reaction, the 2-amino group on the guanine (B1146940) base of the Penciclovir molecule is replaced by a carbonyl group, converting the guanine moiety into a structure analogous to xanthine (B1682287). nih.gov This is a well-documented degradation pathway for purine (B94841) nucleosides, driven by hydrolysis. nih.govresearchgate.net Understanding this specific degradation pathway is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life for Penciclovir-containing products.

Implications for Preclinical Metabolism Studies of Famciclovir (B1672041) (Penciclovir Prodrug)

Famciclovir is an orally administered prodrug that is designed to be converted into the active antiviral compound, Penciclovir, within the body. nih.govdrugbank.com This biotransformation involves extensive first-pass metabolism. nih.gov

Potential as a Minor Metabolite in Non-Human Species

Preclinical studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug. The metabolism of Famciclovir has been investigated in several non-human species, including rats, dogs, cats, and elephants. nih.govescholarship.orgnih.govresearchgate.net These studies show that Famciclovir is rapidly absorbed and converted to Penciclovir via its deacetylated intermediate, BRL 42359. nih.govnih.gov

While Penciclovir is the primary active metabolite, further biotransformation can occur. Deamination is a known metabolic pathway for nucleobase analogs in vivo. escholarship.org Therefore, it is plausible that Penciclovir could undergo enzymatic deamination to form this compound as a minor metabolite in these animal models. Its detection in urine or plasma during preclinical pharmacokinetic studies would be important for building a complete metabolic profile of Famciclovir.

Enzymology of its Formation in Preclinical in vitro Systems

The final step in the conversion of Famciclovir to Penciclovir (the oxidation of 6-deoxypenciclovir) is catalyzed by the cytosolic enzyme aldehyde oxidase in the liver. nih.gov The subsequent potential conversion of Penciclovir to its deaminated derivative would likely be mediated by a different enzyme system.

Guanine deaminase is an enzyme that specifically catalyzes the hydrolytic deamination of guanine to xanthine. researchgate.netescholarship.org Preclinical in vitro systems, such as liver cytosol or microsomal fractions from various species, are standard tools for investigating metabolic pathways. nih.gov The formation of this compound could be investigated by incubating Penciclovir with these liver preparations. The involvement of guanine deaminase could be confirmed by using specific inhibitors of the enzyme in these in vitro assays and observing a reduction in the formation of the metabolite.

Contribution to Understanding Nucleoside Analog Reactivity and Degradation Pathways

The study of this compound contributes significantly to the broader understanding of the chemical properties of nucleoside analogs, a critical class of antiviral and anticancer drugs. Its formation highlights a key chemical liability of the guanine scaffold: susceptibility to deamination. nih.gov

This transformation from a guanine analog to a xanthine analog is significant because it alters the hydrogen-bonding pattern of the nucleobase. nih.gov This change can impact the molecule's ability to be recognized by viral or cellular enzymes. Understanding the mechanisms of such degradation reactions—including hydrolytic and enzymatic deamination—is fundamental for medicinal chemists aiming to design more robust and stable nucleoside analogs. nih.govnih.gov For instance, modifications to the purine ring or the acyclic side chain could be explored to sterically hinder or electronically disfavor the deamination reaction, potentially leading to the development of drugs with improved stability and predictable degradation profiles.

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Comprehensive Enzymatic Pathways Leading to its Formation in Diverse Biological Systems

The metabolic conversion of Penciclovir (B1679225) and its precursors is known to be complex. While the primary pathway for the activation of the prodrug Famciclovir (B1672041) to Penciclovir via its intermediate, 6-deoxypenciclovir (B18198), is well-documented to be catalyzed by aldehyde oxidase in human liver cytosol, the specific enzymatic processes leading to the formation of the 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir metabolite are not fully understood. nih.govnih.gov

Studies have shown that aldehyde oxidase can produce various oxidized metabolites, including 8-oxo and 6,8-dioxo forms, from Penciclovir precursors. nih.gov However, the formation of a 2-oxo derivative points towards other potential enzymatic pathways, as oxidation at the C2 position of the purine (B94841) ring is a distinct biochemical transformation. Future research should focus on identifying the specific enzyme or enzymes responsible for this reaction. Key areas of investigation include:

Role of Cytochrome P450 (CYP) Enzymes: A comprehensive screening of the major human CYP isoforms is necessary to determine if they play a role in the oxidation of the Penciclovir purine ring at the C2 position.

Contribution of Molybdenum Hydroxylases: While aldehyde oxidase is the primary enzyme for C6 oxidation, its role, and that of the related enzyme xanthine (B1682287) oxidase, in C2 oxidation needs to be systematically evaluated. nih.govnih.gov Although studies suggest xanthine oxidase does not significantly contribute to the formation of Penciclovir from its precursor in humans, its potential involvement in subsequent oxidative metabolism warrants investigation. nih.gov

Species and Tissue Differences: The expression and activity of drug-metabolizing enzymes can vary significantly between species and across different tissues within an organism. nih.gov Research must extend beyond human liver preparations to include in-vitro models from other relevant species (e.g., rat, dog, primate) and tissues (e.g., intestine, kidney) to build a comprehensive metabolic map. This is particularly important as species-specific differences in aldehyde oxidase activity have been clearly identified. nih.gov

Reaction Kinetics: Once the responsible enzymes are identified, detailed kinetic studies should be performed to understand the efficiency of the formation of this compound. Determining key parameters, such as the Michaelis-Menten constant (KM) and maximum velocity (Vmax), will be crucial for predicting the extent of its formation in vivo. Studies on the formation of Penciclovir have established kinetic parameters that could serve as a methodological baseline. nih.gov

Elucidating these pathways is fundamental for predicting potential drug-drug interactions, understanding inter-individual variability in metabolite formation, and constructing a complete picture of Penciclovir's biotransformation.

Advanced Analytical Techniques for Trace-Level Detection and Quantification

To properly study the formation and potential biological effects of this compound, it is imperative to have highly sensitive and specific analytical methods capable of detecting and quantifying the compound at trace levels in complex biological matrices. The development of such methods is a critical translational step.

The current state-of-the-art for analyzing Penciclovir and its related substances involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Future research should adapt and refine these technologies specifically for the 2-oxo metabolite. Key objectives include:

Method Development and Validation: A dedicated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method should be developed. This involves optimizing chromatographic separation from the parent drug and other metabolites, as well as fine-tuning mass spectrometric parameters for maximum sensitivity and selectivity using modes like Multiple Reaction Monitoring (MRM). ijper.orgnih.gov The method must be fully validated according to international guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

Achieving Low Limits of Quantification (LLOQ): Given that this metabolite may be formed in very small quantities, the analytical method must be exceptionally sensitive. The goal should be to achieve an LLOQ in the low ng/mL or even pg/mL range. Published methods for Penciclovir and its impurities have demonstrated LLOQs from 0.05 µg/mL down to the parts-per-million (ppm) level for genotoxic impurities, setting a benchmark for sensitivity. nih.govresearchgate.netresearcher.life

Application to Diverse Matrices: The validated method must be robust enough to be applied to various biological fluids and tissues, including plasma, urine, and liver homogenates, from different preclinical species. This will enable comprehensive pharmacokinetic and metabolic studies.

The table below summarizes the performance of existing advanced analytical methods for Penciclovir and its impurities, which can serve as a foundation for developing a method for the 2-oxo metabolite.

Analytical TechniqueAnalyte(s)MatrixLLOQReference(s)
UPLC-MS/MSGenotoxic ImpuritiesDrug Substance0.15 - 0.30 ppm researchgate.netresearcher.life
LC-MS/MSPenciclovirHuman Plasma52.55 ng/mL nih.gov
HPLC-MS/MSPenciclovirHuman Plasma0.05 µg/mL nih.gov
LC-MS/MSPenciclovir, Acyclovir, etc.Human Serum0.156 µmol/L nih.gov
UPLC-MS/MSGenotoxic ImpuritiesDrug Substance0.6 - 12.0 ppm (Linearity Range) ijper.org
UHPLC-MS/MSAntivirals & MetabolitesBuffer0.001 - 10 ng/mL mdpi.com

Table 1: Performance of Published Advanced Analytical Methods for Penciclovir and Related Compounds.

Exploration of Any Unforeseen Biological Activities in Novel Preclinical Models

While this compound is a metabolite of an antiviral drug, it cannot be assumed to be biologically inert or to possess only antiviral activity. Oxidative modification of purine structures can lead to compounds with entirely new pharmacological or toxicological profiles. nih.gov A critical area of future research is the broad, unbiased screening of this metabolite for any unforeseen biological effects.

This exploration should move beyond classical antiviral assays and employ modern preclinical models:

High-Throughput Screening (HTS): The purified metabolite should be tested against large panels of biological targets, such as receptor and enzyme screens, to identify any off-target interactions. This could reveal unexpected mechanisms of action completely unrelated to herpesvirus DNA polymerase.

Cytotoxicity and Genotoxicity Assays: It is crucial to assess the potential for cellular toxicity. In-vitro studies using various cell lines (e.g., hepatic cells, renal cells) should be conducted to determine the 50% cytotoxic concentration (CC50). nih.govescholarship.org Furthermore, given that oxidative damage to guanine (B1146940) is a known mechanism of DNA damage, specific genotoxicity assays (e.g., Ames test, micronucleus test) are warranted to rule out mutagenic potential. nih.gov

Advanced In-Vitro Models: Novel preclinical models such as 3D cell cultures and organ-on-a-chip systems (e.g., liver-on-a-chip) can provide more physiologically relevant data on potential tissue-specific toxicity or activity than traditional 2D cell cultures.

Phenotypic Screening: Using cell-based imaging and other phenotypic screening platforms, the effect of the metabolite on cellular morphology, organelle function, and other observable characteristics can be assessed without a preconceived hypothesis about its target. This approach is powerful for discovering entirely new biological activities.

Q & A

Q. What is the molecular mechanism of action of penciclovir derivatives against herpesviruses, and how does phosphorylation influence antiviral activity?

Penciclovir derivatives, including 2-deamino-(2,3-dihydro-2-oxo) penciclovir, are acyclic guanosine analogs that require triphosphorylation to inhibit viral DNA polymerase. In infected cells, viral thymidine kinase (TK) initiates phosphorylation to the monophosphate form, followed by cellular kinases converting it to the active triphosphate form. This competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, terminating chain elongation. Resistance arises primarily from mutations in viral TK or DNA polymerase, reducing phosphorylation efficiency or drug binding .

Key Methodological Insight :

  • Use plaque reduction assays to quantify antiviral efficacy (IC50).
  • Monitor phosphorylation levels via radiolabeled thymidine incorporation in TK-deficient vs. wild-type viral strains .

Q. What pharmacokinetic parameters are critical for optimizing penciclovir bioavailability in preclinical studies?

Key parameters include:

  • Cmax : Peak plasma concentration (e.g., 12 μg/mL in cats after IV administration ).
  • AUC0→∞ : Area under the curve, normalized for dose and bioavailability.
  • t1/2 : Plasma half-life (9.9 hours in humans, primarily renal excretion ).
  • Protein binding : <20%, enabling efficient tissue penetration .

Table 1: Pharmacokinetic Parameters of Penciclovir in Feline Models

ParameterValue (IV)Source
Cmax12 μg/mL
AUC0→∞129 mcg·hr/mL
t1/29.9 hours

Advanced Research Questions

Q. How can researchers address variability in reported IC50 values for penciclovir across in vitro studies?

Discrepancies in IC50 values (e.g., 0.86–130 μM ) arise from methodological differences:

  • Variables to control : Multiplicity of infection (MOI), viral strain, plaque assessment criteria (number vs. size), and assay duration.
  • Data normalization : Use standardized curves without forced zero intercepts to avoid bias .
  • Solubility adjustments : Optimize pH (e.g., pH 10.2 for penciclovir) to prevent precipitation during storage .

Q. What experimental designs are optimal for evaluating penciclovir’s efficacy in established vs. acute viral infections?

  • Time-of-addition assays : Administer penciclovir at varying intervals post-infection to assess inhibition of viral replication phases (e.g., immediate vs. delayed treatment ).
  • Microdialysis in dermal models : Adjust perfusion flow rates (0.3–0.5 mL/min) and probe length (30–40 mm) to improve recovery of penciclovir in skin tissues .

Q. How do viral resistance mutations impact cross-resistance between penciclovir and acyclovir?

Mutations in HSV thymidine kinase (e.g., TK<sup>-</sup> mutants) or DNA polymerase (e.g., POL D336N) confer resistance to both drugs. Phenotypic assays confirm cross-resistance patterns:

  • TK mutations : Reduce penciclovir phosphorylation, affecting acyclovir similarly .
  • POL mutations : Alter binding affinity for penciclovir triphosphate, often retaining susceptibility to foscarnet .

Table 2: Resistance-Associated Mutations in HSV

MutationImpactCross-ResistanceSource
TK deletionNo phosphorylationAcyclovir
POL D336NReduced drug bindingPenciclovir

Q. What analytical methods ensure accurate quantification of penciclovir and its metabolites in pharmacokinetic studies?

  • Liquid chromatography–mass spectrometry (LC-MS) : Validated for penciclovir detection with linear responses (r<sup>2</sup> ≥ 0.99) and a lower limit of quantification (LLOQ) of 25 ng/mL .
  • Source-induced dissociation (SID) : Enhances fragmentation patterns for distinguishing penciclovir from analogs like acyclovir .

Q. Why do in vivo efficacy outcomes of penciclovir sometimes exceed in vitro predictions, and how can this be modeled?

Prolonged intracellular retention of penciclovir triphosphate (>20 hours) enhances antiviral activity in vivo despite suboptimal plasma concentrations. To reconcile discrepancies:

  • Use hollow-fiber infection models to simulate dynamic drug exposure.
  • Measure intracellular triphosphate levels via LC-MS in infected tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.